molecular formula C26H24N2O6 B8249933 5-FAM cadaverine

5-FAM cadaverine

Cat. No. B8249933
M. Wt: 460.5 g/mol
InChI Key: AJZIEQYBBRYWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-FAM cadaverine is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-FAM cadaverine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FAM cadaverine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Engineering for Cadaverine Production

Cadaverine, a five-carbon linear chain diamine, is a significant platform chemical with diverse applications in the chemical industry. Research has focused on the bio-based production of cadaverine from renewable resources, utilizing metabolically engineered strains of Escherichia coli. These strains are capable of overproducing cadaverine in glucose mineral salts medium by amplifying the L-lysine decarboxylase pathway and increasing the L-lysine biosynthetic pool. Such developments are essential for sustainable cadaverine production from renewable resources (Qian et al., 2011).

Enhancing pH Imaging with 5-FAM

5-Carboxyfluorescein (FAM) is a traditional pH-responsive fluorophore used in fluorescence labeling and imaging. By modifying FAM with cationic arginine-rich cell-penetrating peptides (CPPs), its optical properties can be altered, allowing for more effective pH measurement under diverse conditions. This modification also improves the water solubility, membrane permeability, and organelle-specific localization of FAM, making it a more versatile tool for intracellular pH fluctuations monitoring (Xia et al., 2019).

Biotechnological Production of Cadaverine

The production of cadaverine through biotechnological means, such as fermentation and bioconversion, has gained attention for its potential in industrial applications. Studies have focused on optimizing the direct cadaverine production from lysine using whole-cell biocatalysts and engineering strains of E. coli for enhanced productivity. Such approaches aim to increase the stability and catalytic activity of lysine decarboxylase, a key enzyme in cadaverine production, and to improve the overall efficiency and sustainability of the process (Kim et al., 2015), (Leong et al., 2020).

Cadaverine in Bio-Based Polyamides

Cadaverine-based polyamide PA 5X demonstrates environmentally friendly characteristics and exceptional performance, making it a promising material for various applications. Research has summarized recent findings on the biosynthesis, metabolism, and physiological function of cadaverine in bacteria, focusing on the regulatory mechanism of cadaverine synthesis in E. coli. Developments in the bacterial production of cadaverine, including fermentation and whole-cell bioconversion, as well as methods for the separation and purification of cadaverine, are crucial for its application in the synthesis of completely bio-based polyamides (Ma et al., 2017).

properties

IUPAC Name

N-(5-aminopentyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c27-10-2-1-3-11-28-24(31)15-4-7-19-18(12-15)25(32)34-26(19)20-8-5-16(29)13-22(20)33-23-14-17(30)6-9-21(23)26/h4-9,12-14,29-30H,1-3,10-11,27H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZIEQYBBRYWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-FAM cadaverine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.